Superior In Vitro Potency of TUG-469 Compared to Reference FFA1 Agonist GW9508
TUG-469 demonstrates significantly higher in vitro potency at the FFA1 receptor compared to the widely used reference agonist GW9508. This enhanced potency translates directly to more efficient receptor activation and insulin secretion at lower compound concentrations [1].
| Evidence Dimension | In vitro potency at recombinant human FFA1 receptor |
|---|---|
| Target Compound Data | EC50 = 18.62 nM (calcium mobilization assay); EC50 = 11.22 nM (competitive binding assay) |
| Comparator Or Baseline | GW9508 (EC50 values not specified in this comparison context but reported as less potent by a factor of 1.7- to 3.0-fold) |
| Quantified Difference | 1.7- to 3.0-fold higher potency |
| Conditions | 1321N1 astrocytoma cells recombinantly expressing human FFA1; calcium mobilization and impedance-based assays |
Why This Matters
Procuring TUG-469 enables more sensitive detection of FFA1-mediated responses at lower working concentrations, reducing compound consumption and minimizing potential off-target effects in cell-based assays.
- [1] Urban, C., Hamacher, A., Partke, H. J., Roden, M., Schinner, S., Christiansen, E., Due-Hansen, M. E., Ulven, T., Gohlke, H., & Kassack, M. U. (2013). In vitro and mouse in vivo characterization of the potent free fatty acid 1 receptor agonist TUG-469. Naunyn-Schmiedeberg's Archives of Pharmacology, 386(12), 1021–1030. View Source
